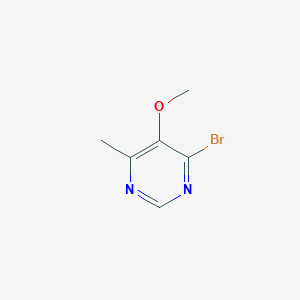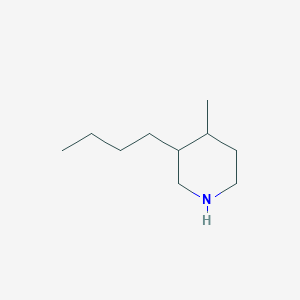
4-Bromo-5-methoxy-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methoxy-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-6-methylpyrimidine typically involves the bromination of 5-methoxy-6-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of safer and more environmentally friendly brominating agents is also considered to minimize hazardous waste .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-5-methoxy-6-methylpyrimidine, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
4-Bromo-5-methoxy-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in various assays and studies
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate binding to these targets through halogen bonding or other interactions. The methoxy and methyl groups can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methylpyrimidine
- 5-Bromo-4-methoxy-6-methylpyrimidine
- 4-Methoxy-5-methyl-6-bromopyrimidine
Uniqueness
4-Bromo-5-methoxy-6-methylpyrimidine is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a methoxy group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
4-bromo-5-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C6H7BrN2O/c1-4-5(10-2)6(7)9-3-8-4/h3H,1-2H3 |
InChI Key |
BQSPGYYUVLNOEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)






![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13082297.png)



![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)

